molecular formula C9H10O B168729 (R)-2-phenyloxetane CAS No. 106760-61-6

(R)-2-phenyloxetane

Cat. No.: B168729
CAS No.: 106760-61-6
M. Wt: 134.17 g/mol
InChI Key: CCHJOAVOTFFIMP-SECBINFHSA-N
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Description

®-2-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-phenyl-1,3-propanediol using a strong acid catalyst such as sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of ®-2-Phenyloxetane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2-Phenyloxetane undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of 2-phenyl-1,3-propanediol.

    Substitution: Formation of brominated or nitrated derivatives of ®-2-Phenyloxetane.

Scientific Research Applications

®-2-Phenyloxetane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Phenyloxetane involves its interaction with specific molecular targets, leading to various biochemical effects. The oxetane ring’s strain energy makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. These interactions can affect cellular pathways and enzyme activities, contributing to its observed biological effects.

Comparison with Similar Compounds

    2-Phenyloxirane: Similar in structure but with a three-membered epoxide ring instead of a four-membered oxetane ring.

    2-Phenyl-1,3-dioxolane: Contains a five-membered ring with two oxygen atoms.

Uniqueness: ®-2-Phenyloxetane’s unique four-membered ring structure imparts distinct reactivity and stability compared to its analogs. Its ability to undergo specific ring-opening reactions and participate in various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

(2R)-2-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJOAVOTFFIMP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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